molecular formula C21H20ClN3O3 B7701287 2-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-cyclopentylacetamide

2-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-cyclopentylacetamide

Cat. No.: B7701287
M. Wt: 397.9 g/mol
InChI Key: SALKMSLGWFTHNK-UHFFFAOYSA-N
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Description

2-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-cyclopentylacetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The compound also features a chlorophenyl group and a cyclopentylacetamide moiety, making it a complex and multifunctional molecule.

Preparation Methods

The synthesis of 2-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-cyclopentylacetamide typically involves multiple steps, starting from readily available starting materials

    Formation of 1,2,4-Oxadiazole Ring: The 1,2,4-oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions using chlorobenzene derivatives.

    Formation of Cyclopentylacetamide Moiety: The cyclopentylacetamide moiety can be synthesized through the reaction of cyclopentylamine with acetic anhydride or acetyl chloride.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

2-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-cyclopentylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-cyclopentylacetamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-cyclopentylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

2-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-cyclopentylacetamide can be compared with other similar compounds, such as:

    2-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-cyclohexylacetamide: This compound has a cyclohexyl group instead of a cyclopentyl group, which may affect its chemical and biological properties.

    2-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-methylacetamide: This compound has a methyl group instead of a cyclopentyl group, which may result in different reactivity and biological activity.

    2-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-ethylacetamide: This compound has an ethyl group instead of a cyclopentyl group, which may influence its solubility and pharmacokinetic properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy]-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3/c22-17-11-5-3-9-15(17)20-24-21(28-25-20)16-10-4-6-12-18(16)27-13-19(26)23-14-7-1-2-8-14/h3-6,9-12,14H,1-2,7-8,13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SALKMSLGWFTHNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)COC2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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